molecular formula C24H36N2O4S2 B14536382 2,2',2'',2'''-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol) CAS No. 62150-36-1

2,2',2'',2'''-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol)

Cat. No.: B14536382
CAS No.: 62150-36-1
M. Wt: 480.7 g/mol
InChI Key: BLWCWWOTADRLML-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes disulfide bonds and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol) typically involves the reaction of 3-mercapto-1-propanol with sodium iodide and hydrogen peroxide. The reaction is carried out in a three-neck flask with ethyl acetate as the solvent. The mixture is stirred at 30°C for 30 minutes, followed by extraction with ethyl acetate and washing with saturated sodium thiosulfate solution and brine. The final product is obtained by drying with anhydrous sodium sulfate and removing the solvent under reduced pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Esters, ethers.

Scientific Research Applications

2,2’,2’‘,2’‘’-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol) involves its ability to form and break disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiodiethanol: Similar structure with disulfide bonds and hydroxyl groups.

    2,2’-Disulfanediylbis(n-sec-butylbenzamide): Contains disulfide bonds but with different substituents.

Properties

CAS No.

62150-36-1

Molecular Formula

C24H36N2O4S2

Molecular Weight

480.7 g/mol

IUPAC Name

2-[[2-[[2-[bis(2-hydroxyethyl)amino]-2-phenylethyl]disulfanyl]-1-phenylethyl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C24H36N2O4S2/c27-15-11-25(12-16-28)23(21-7-3-1-4-8-21)19-31-32-20-24(22-9-5-2-6-10-22)26(13-17-29)14-18-30/h1-10,23-24,27-30H,11-20H2

InChI Key

BLWCWWOTADRLML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CSSCC(C2=CC=CC=C2)N(CCO)CCO)N(CCO)CCO

Origin of Product

United States

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